4-(benzyloxy)-3-chloro-5-ethoxybenzamide
Description
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXGADCDRNPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzyl chloride. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Chloro and Ethoxy Groups: The next step involves the chlorination of the benzyloxy intermediate using a chlorinating agent like thionyl chloride. Subsequently, the ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Amidation: The final step involves the conversion of the intermediate to the benzamide by reacting it with an amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-chloro-5-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-3-chloro-5-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-(benzyloxy)-3-chloro-5-ethoxybenzamide with other benzamide derivatives and related compounds, emphasizing structural and functional differences:
Structural and Functional Insights
- Lipophilicity : The benzyloxy and ethoxy groups in this compound confer greater lipophilicity compared to sulfamoyl-containing analogs like Metolazone. This may limit aqueous solubility but improve blood-brain barrier penetration.
- Bioactivity: Unlike Metolazone and Bumetanide, which have well-defined diuretic actions, the pharmacological profile of this compound remains uncharacterized.
- Synthetic Complexity : The compound’s synthesis likely requires rigorous protection/deprotection steps due to competing reactivities of the benzyloxy and ethoxy groups, unlike simpler analogs such as 3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide .
Research Findings and Data Gaps
- Thermodynamic Data: No melting point, boiling point, or logP values are available for this compound in the provided evidence.
- Pharmacological Studies : Absence of in vitro or in vivo data limits its comparison with clinically used benzamides.
- Stability: The chlorine atom at the 3-position may enhance stability against metabolic degradation compared to non-halogenated analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(benzyloxy)-3-chloro-5-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a benzamide precursor (e.g., 3-chloro-5-ethoxybenzoic acid) with benzyl bromide in ethanol using acetic acid as a catalyst (5 drops per 0.001 mol substrate) under reduced pressure . Optimization involves adjusting solvent polarity (ethanol vs. DMF), reaction time (4–8 hours), and temperature (80–100°C). Monitoring via TLC or HPLC is critical to track intermediates.
- Data Analysis : Yield improvements are achieved by isolating reactive intermediates (e.g., acid chlorides) and using inert atmospheres to suppress side reactions like hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for aromatic protons split into distinct patterns due to substituents (e.g., benzyloxy OCH2 at δ 4.8–5.2 ppm, ethoxy OCH2 at δ 1.3–1.5 ppm).
- ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm; chlorine and ethoxy groups induce deshielding in adjacent carbons .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituent positions (benzyloxy, chloro, ethoxy) influence the compound’s reactivity in medicinal chemistry applications?
- Steric and Electronic Effects :
- The 3-chloro group directs electrophilic substitution to the 5-position, while the 4-benzyloxy group enhances solubility for biological assays .
- Ethoxy at the 5-position reduces steric hindrance compared to bulkier substituents, enabling better receptor binding .
- Comparative Table :
| Substituent Position | Reactivity Impact | Biological Activity |
|---|---|---|
| 3-Chloro | Electrophilic directing | Enhances halogen bonding |
| 4-Benzyloxy | Solubility modifier | Improves pharmacokinetics |
| 5-Ethoxy | Steric reduction | Facilitates enzyme inhibition |
Q. What experimental strategies resolve contradictions in reported biological activity data for benzamide derivatives?
- Case Study : Discrepancies in IC50 values for enzyme inhibition (e.g., kinase assays) may arise from assay conditions (pH, temperature) or impurity profiles.
- Resolution :
Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays).
Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).
Control Experiments : Compare with structurally validated analogs (e.g., 3-chloro-4-ethoxy-5-fluorobenzamide) to isolate substituent effects .
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., PARP-1 or HDACs).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Compare predicted binding energies with experimental IC50 values. A strong correlation (R² > 0.8) validates the model .
Methodological Guidance
Q. What are best practices for scaling up the synthesis of this compound while maintaining yield?
- Key Considerations :
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during benzylation.
- Workup : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for large batches.
- Yield Table :
| Scale (mmol) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | Ethanol | 65 | 92 |
| 100 | DMF | 78 | 95 |
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Design Framework :
Core Modifications : Synthesize analogs with varying substituents (e.g., replacing benzyloxy with methoxy).
Bioassay Panel : Test against diverse targets (e.g., cancer cell lines, bacterial enzymes).
Data Correlation : Use multivariate analysis to link substituent properties (Hammett σ, logP) to activity .
Data Interpretation Tables
Table 1 : Comparative Biological Activity of Analogous Benzamides
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-(Benzyloxy)-3-chloro-5-ethoxy | HDAC8 | 0.45 | 12.3 |
| 3-Chloro-4-ethoxy-5-fluorobenzamide | PARP-1 | 1.2 | 8.7 |
| N-(3-chloro-4-cyanophenyl)-4-ethoxy | Kinase X | 3.8 | 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
